Stiripentol - 137767-55-6

Stiripentol

Catalog Number: EVT-1544751
CAS Number: 137767-55-6
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Stiripentol is a novel anticonvulsant drug, structurally distinct from other existing antiepileptics []. Its primary role in scientific research stems from its anticonvulsant properties and its ability to modulate γ‐aminobutyric acid (GABA)ergic neurotransmission [, ]. Stiripentol has been studied in various experimental models of epilepsy and has shown efficacy in controlling seizures, particularly in severe myoclonic epilepsy of infancy, also known as Dravet Syndrome [, ].

Future Directions
  • Optimization of Drug Delivery Systems: Stiripentol's low solubility in water poses challenges for its formulation and administration. Exploring novel drug delivery systems, such as nanoparticles or liposomes, could enhance its bioavailability and therapeutic efficacy [].
  • Long-Term Safety Studies: Evaluating the long-term effects of Stiripentol administration on various organ systems, including bone, is necessary to ensure its safety for chronic use [].
  • Drug-Drug Interactions: Further research is needed to fully characterize the potential drug-drug interactions between Stiripentol and other medications, including new antiseizure drugs like cannabidiol and fenfluramine [].

Clobazam

Compound Description: Clobazam is a 1,5-benzodiazepine that acts as an anticonvulsant. It is metabolized in the liver primarily by CYP3A4 and to a lesser extent by CYP2C19 to its pharmacologically active metabolite, N-desmethylclobazam (NCLB). [, , , , , , , , ]

Relevance: Clobazam is frequently co-administered with Stiripentol for the treatment of Dravet syndrome. Stiripentol is a potent inhibitor of both CYP3A4 and CYP2C19, significantly increasing the plasma concentration of clobazam and its active metabolite, NCLB. [, , , , , , , , ] This pharmacokinetic interaction necessitates dose adjustments of clobazam when used in combination with Stiripentol. [, , , , , ]

N-desmethyl-clobazam (NCLB)

Compound Description: N-desmethyl-clobazam (NCLB) is the pharmacologically active metabolite of clobazam, a 1,5-benzodiazepine anticonvulsant. [, , ] NCLB is formed primarily through CYP3A4-mediated metabolism of clobazam, with a minor contribution from CYP2C19. [, ]

Relevance: Similar to clobazam, co-administration of Stiripentol significantly increases the plasma concentrations of NCLB due to Stiripentol's inhibitory effects on CYP3A4 and CYP2C19. [, , ] The impact of Stiripentol on NCLB pharmacokinetics differs significantly between individuals with extensive metabolizer (EM) and poor metabolizer (PM) CYP2C19 phenotypes, potentially influencing the clinical response to Stiripentol treatment in patients with Dravet syndrome. []

Valproic Acid

Compound Description: Valproic acid is a branched short-chain fatty acid that acts as a broad-spectrum anticonvulsant. [, , , , , , , , ]

Relevance: Valproic acid is often included in the treatment regimen for Dravet syndrome along with clobazam and Stiripentol. [, , , , , , , , ] Similar to its effects on clobazam, Stiripentol can increase valproic acid plasma concentrations due to inhibition of its metabolism, necessitating dose adjustments to manage potential side effects. [, , ]

Cannabidiol

Compound Description: Cannabidiol is a non-psychoactive cannabinoid found in Cannabis sativa. It is approved for the treatment of seizures associated with Lennox-Gastaut syndrome, Dravet syndrome, and tuberous sclerosis complex. [, , , , ]

Relevance: Cannabidiol is another anticonvulsant used in the treatment of Dravet syndrome, often alongside Stiripentol. [, , ] While cannabidiol is generally well-tolerated when co-administered with Stiripentol, studies indicate potential pharmacokinetic interactions. [, ] Notably, Stiripentol can decrease the exposure of cannabidiol's active metabolites, 7-hydroxy-cannabidiol (7-OH-CBD) and 7-carboxy-cannabidiol (7-COOH-CBD), which could impact treatment efficacy. []

Fenfluramine

Compound Description: Fenfluramine is a serotonin-releasing agent previously used for appetite suppression. It has recently demonstrated efficacy in reducing seizure frequency in Dravet syndrome. [, , , , ]

7-hydroxy-cannabidiol (7-OH-CBD)

Compound Description: 7-hydroxy-cannabidiol (7-OH-CBD) is an active metabolite of cannabidiol, primarily formed by CYP2C19-mediated hepatic metabolism. []

Relevance: Co-administration of Stiripentol, a potent inhibitor of CYP2C19, can significantly decrease 7-OH-CBD exposure. [] This interaction highlights the potential for Stiripentol to alter the pharmacokinetic profiles and, consequently, the therapeutic effects of co-administered drugs like cannabidiol.

7-carboxy-cannabidiol (7-COOH-CBD)

Compound Description: 7-carboxy-cannabidiol (7-COOH-CBD) is another active metabolite of cannabidiol, formed through hepatic metabolism involving multiple CYP enzymes, including CYP2C19. []

Relevance: Similar to 7-OH-CBD, co-administration of Stiripentol can lead to a reduction in 7-COOH-CBD exposure due to Stiripentol's inhibitory effects on CYP2C19. [] This interaction further underscores the importance of considering potential pharmacokinetic interplay when using Stiripentol in combination with other anticonvulsant medications.

Carbamazepine

Compound Description: Carbamazepine is an anticonvulsant commonly used to treat various seizure types. It is metabolized primarily by the CYP3A4 enzyme system. [, , ]

Relevance: Stiripentol has been investigated as an adjunctive therapy with carbamazepine in refractory partial epilepsy. [, ] Although some studies suggest potential benefits in reducing seizure frequency, the combination necessitates careful dose adjustments due to Stiripentol's potent inhibition of carbamazepine metabolism, which can lead to elevated carbamazepine levels and potential toxicity. [, , ]

Phenobarbital

Compound Description: Phenobarbital is a barbiturate anticonvulsant that enhances GABAergic neurotransmission. [, , ]

Relevance: While not extensively studied in combination with Stiripentol, caution is advised when using these drugs concurrently. Stiripentol's inhibition of drug-metabolizing enzymes like CYP2C19 could potentially elevate phenobarbital levels, increasing the risk of adverse effects. [, , ] Dosage adjustments may be necessary if these medications are used together.

Phenytoin

Compound Description: Phenytoin is a hydantoin anticonvulsant that primarily acts by modulating voltage-gated sodium channels. [, ]

Relevance: Similar to phenobarbital, the co-administration of Stiripentol with phenytoin requires caution. Stiripentol's inhibitory effects on drug metabolism can lead to increased phenytoin levels, increasing the risk of toxicity. [, ] Dosage adjustments are crucial if these medications are used concomitantly.

Source and Classification

Stiripentol was first synthesized in the late 20th century and has gained recognition for its unique mechanism of action. It is classified under the category of antiepileptic drugs and is often prescribed in combination with other medications to control seizures effectively. The compound is marketed under various brand names, with its primary indication being for the treatment of refractory seizures associated with Dravet syndrome.

Synthesis Analysis

Methods and Technical Details

The synthesis of stiripentol involves several chemical reactions that can be performed using various methodologies. Recent advancements have led to the development of a facile one-pot synthesis method that simplifies the process significantly:

  1. Starting Materials: The synthesis begins with 3,4-dihydroxy benzaldehyde, which is treated with methylene diiodide in the presence of potassium hydroxide.
  2. Knoevenagel Condensation: The resulting product undergoes Knoevenagel condensation with 3,3-dimethyl-2-butanone, facilitated by a phase transfer catalyst (Tetrabutylammonium bromide) and potassium carbonate.
  3. Luche Reduction: Finally, a regioselective reduction of the α-β unsaturated ketone is performed using sodium borohydride and cerium(III) chloride to yield pure stiripentol .

This method is noted for its commercial viability and eco-friendliness compared to traditional multi-step processes.

Molecular Structure Analysis

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to confirm the structure of stiripentol. For example, the chemical shifts observed in 1H^1H NMR provide insights into the hydrogen environments within the molecule, aiding in structural elucidation.

Chemical Reactions Analysis

Reactions and Technical Details

Stiripentol participates in various chemical reactions due to its functional groups. Notably, it demonstrates stability under alkaline hydrolytic stress but can degrade under acidic conditions, forming identifiable degradation products .

  1. Degradation Studies: Stability studies have shown that stiripentol remains intact under thermal and oxidative conditions but degrades in acidic environments.
  2. Characterization of Degradation Products: The degradation products are characterized using spectroscopic methods, including 1H^1H NMR and mass spectrometry.
Mechanism of Action

Process and Data

Stiripentol's mechanism of action involves several pathways:

  1. GABAergic Modulation: It enhances GABA (gamma-aminobutyric acid) activity, which is crucial for inhibitory neurotransmission in the brain.
  2. Inhibition of Sodium Channels: Stiripentol also inhibits voltage-gated sodium channels, reducing neuronal excitability.
  3. Synergistic Effects: When used in conjunction with other antiepileptic drugs like clobazam, stiripentol enhances their efficacy through these mechanisms .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Stiripentol typically appears as a white crystalline solid.
  • Melting Point: The melting point ranges from 73°C to 74°C.

Chemical Properties

  • Solubility: It is soluble in organic solvents such as ethanol but shows limited solubility in water.
  • Stability: Stiripentol exhibits significant stability under various stress conditions except in acidic environments where it degrades.
Applications

Scientific Uses

Stiripentol's primary application lies in its use as an antiepileptic agent. Beyond its clinical use, research continues into its potential applications in other neurological disorders due to its effects on neurotransmitter systems. Additionally, ongoing studies are exploring its role in combination therapies for enhanced seizure control.

Properties

CAS Number

137767-55-6

Product Name

Stiripentol

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+

InChI Key

IBLNKMRFIPWSOY-FNORWQNLSA-N

SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O

Isomeric SMILES

CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.